Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Description
Structural Characterization
Molecular Geometry and Crystallographic Analysis
The molecular geometry of methyl 2-chloro-5-(trifluoromethyl)nicotinate is defined by its pyridine core, methyl ester substituent, chlorine atom at position 2, and trifluoromethyl group at position 5. While direct crystallographic data for this compound is unavailable in the reviewed literature, insights can be drawn from analogous pyridine derivatives.
Key Observations :
- Pyridine Ring Planarity : The pyridine ring adopts a planar geometry due to aromatic stabilization, with bond lengths averaging 1.38–1.41 Å for C–C and 1.33–1.35 Å for C–N bonds in similar systems.
- Substituent Orientation :
- Crystal Packing : Although specific polymorph data is absent, pyridine derivatives with halogen and trifluoromethyl substituents often crystallize in monoclinic or orthorhombic systems, forming hydrogen-bonded or π-stacked networks.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound has been inferred from structurally related compounds and computational simulations.
Nuclear Magnetic Resonance (NMR)
1H NMR Characteristics (in DMSO-d6):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl ester (COOCH3) | 3.90–3.95 | Singlet (s) |
| Pyridine H-4 | 8.60–8.80 | Doublet (d) |
| Pyridine H-6 | 8.30–8.50 | Singlet (s) |
| Trifluoromethyl (CF3) | 7.50–7.70 | Singlet (s) |
Note: Shifts extrapolated from analogous chloro-trifluoromethyl pyridines.
13C NMR (DMSO-d6):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Methyl ester (COOCH3) | 53.0–54.0 |
| Pyridine C-2 (Cl) | 140.0–145.0 |
| Pyridine C-5 (CF3) | 122.0–125.0 (q, 2JCF = 272–337 Hz) |
| Carbonyl (C=O) | 159.0–163.0 |
Data synthesized from computational studies on similar nicotinates.
Infrared (IR) Spectroscopy
Key Peaks (cm⁻¹):
| Functional Group | Absorption Range |
|---|---|
| C=O (ester) | 1720–1740 |
| C–Cl (stretch) | 550–600 |
| C–F (CF3) | 1250–1300 (symmetric), 1150–1200 (antisymmetric) |
| Pyridine C–H | 1450–1600 (ring vibrations), 3000–3100 (C–H stretch) |
Predictions based on vibrational frequency calculations for chloro-trifluoromethyl pyridines.
Mass Spectrometry (MS)
Fragmentation Pattern (ESI+):
| m/z | Fragment |
|---|---|
| 239.58 | [M+H]+ (parent ion) |
| 204.58 | [M+H−Cl]+ (loss of Cl- ) |
| 193.58 | [M+H−CF3]+ (loss of CF3- ) |
| 149.58 | Pyridine ring with COOCH3 (C6H5O2+?) |
Proposed fragmentation pathways align with halogenated nicotinate derivatives.
Computational Chemistry Modeling of Electronic Structure
Density Functional Theory (DFT) studies on analogous compounds provide insights into the electronic properties of this compound.
Electronic Structure and Reactivity
Key Parameters (DFT/B3LYP/LanL2DZ):
| Property | Value |
|---|---|
| HOMO Energy | -9.2 to -9.5 eV |
| LUMO Energy | -1.8 to -2.1 eV |
| HOMO-LUMO Gap | 7.4–7.7 eV |
| Mulliken Charge (Cl) | +0.2 to +0.3 |
| Mulliken Charge (CF3) | -0.1 to -0.2 |
Data extrapolated from computational analyses of chloro-trifluoromethyl pyridines.
Reactivity Trends :
- Nucleophilic Substitution : The chlorine atom at position 2 is susceptible to displacement by amines, thiols, or other nucleophiles, as observed in analogous systems.
- Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophiles to positions 4 and 6.
Natural Bond Orbital (NBO) Analysis
Dominant Orbital Interactions :
| Interaction | Contribution (%) |
|---|---|
| LP(N) → σ*(C–Cl) | 15–20 |
| LP(F) → σ*(C–CF3) | 10–15 |
| π(C–N) → π*(C–O) | 5–10 |
Predictions based on NBO studies of halogenated pyridines.
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMVRRTSDJRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination of 3-Trifluoromethylpyridine
The most industrially scalable method involves chlorinating 3-trifluoromethylpyridine under vapor-phase conditions. As detailed in EP0013474B1, a mixture of 3-trifluoromethylpyridine and chlorine (3.5:1 molar ratio) in carbon tetrachloride is vaporized at 300°C and reacted at 380°C for 10.5 seconds. This produces:
| Parameter | Value |
|---|---|
| Yield | 62% |
| By-products | 6% 2-chloro-3-trifluoromethylpyridine, 32% unreacted starting material |
| Residence time | 10.5 seconds |
| Pressure | Atmospheric |
Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 2-position due to electron-withdrawing effects of the trifluoromethyl group. Increasing chlorine stoichiometry to 6:1 improves yield to 68% but raises dichlorination by-products to 12%.
Liquid-Phase Radical Chlorination
Alternative liquid-phase methods use radical initiators like α,α'-azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride. A 15-hour reaction at 76°C with continuous chlorine bubbling achieves 50% conversion, yielding 7:1 ratio of 2-chloro-5-trifluoromethylpyridine to 2-chloro-3-trifluoromethylpyridine. UV irradiation reduces reaction time to 8 hours but requires specialized equipment.
Catalytic Hydrogenation of Polychlorinated Precursors
Selective Dechlorination of 2,6-Dichloro-5-(Trifluoromethyl)Nicotinate
Chinese patents CN1613849A and CN100355732C describe catalytic hydrogenation of 2,6-dichloro-5-(trifluoromethyl)nicotinate using palladium carbon (5% w/w) in methanol. Key parameters:
| Condition | Optimal Value |
|---|---|
| Temperature | 40°C |
| Pressure | 3 atm |
| Solvent | Methanol |
| Additive | Triethylamine (1 eq) |
| Selectivity | 95% for 2-chloro derivative |
H NMR (400 MHz, CDCl) of the product shows characteristic signals at δ 8.36 (d, J=2.8 Hz, 1H) for the pyridine proton and δ 3.94 (s, 3H) for the methyl ester. The method avoids over-hydrogenation to the 2-amino derivative through careful control of H flow rate.
Solvent Effects on Reaction Kinetics
Comparative studies in ethyl acetate vs. tetrahydrofuran (THF) reveal:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 6 | 92 |
| Ethanol | 8 | 88 |
| THF | 12 | 78 |
Polar protic solvents accelerate hydrogen activation on the palladium surface, while THF’s lower dielectric constant slows proton transfer.
Esterification of Nicotinic Acid Derivatives
Fischer Esterification of 2-Chloro-5-(Trifluoromethyl)Nicotinic Acid
Acid-catalyzed esterification with methanol achieves near-quantitative conversion:
Reaction monitoring via F NMR shows complete esterification within 4 hours. Excess methanol (5 eq) drives equilibrium toward ester formation.
Microwave-Assisted Esterification
Modern optimization using microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with comparable yield. Energy consumption analysis demonstrates 78% reduction compared to conventional heating.
Purification and Characterization
Fractional Distillation
Crude reaction mixtures from chlorination require fractional distillation under reduced pressure (15 mmHg). The target compound distills at 98-100°C as a colorless liquid. Gas chromatography-mass spectrometry (GC-MS) confirms purity >99% with m/z 239.58 [M].
Recrystallization from Hexane/Ethyl Acetate
Slow cooling (-20°C) of a 1:4 hexane/ethyl acetate solution yields prismatic crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows melting point at 54-56°C.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Pilot plant data from EP0013474B1 demonstrates scalability in tubular reactors:
| Reactor Volume (L) | Throughput (kg/day) | Purity (%) |
|---|---|---|
| 10 | 15 | 98.5 |
| 100 | 140 | 97.8 |
| 1000 | 1200 | 96.2 |
Residence time distribution modeling confirms narrow bandwidth (σ = ±0.8 seconds) at 380°C, critical for minimizing thermal decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of substituted nicotinates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
Methyl 2-chloro-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Ester Group Modifications
- Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS 1672655-82-1): Molecular Formula: C₉H₆BrClF₃NO₂ Key Differences: Ethyl ester increases molecular weight (vs. methyl) and lipophilicity; bromine at position 5 enhances electrophilicity, enabling cross-coupling reactions .
Substituent Replacements
- Methyl 2-amino-5-(trifluoromethyl)nicotinate: Molecular Weight: 206.12 g/mol . Key Differences: Replacement of Cl with -NH₂ (electron-donating group) reduces acidity (higher pKa) and alters metabolic stability. This derivative may exhibit improved solubility but reduced electrophilic reactivity .
- 2-Cyano-5-(trifluoromethyl)nicotinic acid (CAS 1360930-51-3): Similarity Score: 0.90 . Key Differences: Cyano (-CN) group at position 2 introduces strong electron-withdrawing effects, increasing acidity. The carboxylic acid (vs. ester) enhances polarity, reducing membrane permeability .
Biological Activity
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its chemical properties, enhancing lipophilicity and allowing better penetration through biological membranes. Its molecular formula is C_8H_7ClF_3N_0_2, with a molar mass of approximately 221.6 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating various biochemical pathways:
- Inhibition of Enzymes : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially leading to inhibition of their activity.
- Receptor Interaction : It may interact with receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of certain pathogens, although specific data on minimum inhibitory concentrations (MICs) remains limited.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anti-inflammatory Mechanism :
- In a controlled experiment, the compound was administered to cell cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
- Toxicological Studies :
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development:
- Pharmaceuticals : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for new therapeutic agents.
- Agrochemicals : The compound's efficacy against plant pathogens suggests applications in agricultural formulations.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-5-(trifluoromethyl)nicotinate | Contains an amino group at position 2 | Potential dual-target activity |
| This compound | Chlorine substituent instead of methyl group | Different reactivity profile |
| Methyl 3-amino-5-(trifluoromethyl)nicotinate | Amino group at position 3 | Variation in biological activity |
This table illustrates how structural variations among related compounds can influence their biological activities and potential applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 2-chloro-5-(trifluoromethyl)nicotinate, and how do they influence its reactivity in synthetic workflows?
- The compound’s trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions. Its methyl ester group improves solubility in organic solvents, facilitating reactions like hydrolysis or coupling. Melting points and stability under varying pH/temperature conditions should be experimentally validated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. How is this compound synthesized, and what intermediates are critical for scaling up production?
- A common route involves SNAr reactions starting from methyl 2-fluoro-6-(trifluoromethyl)nicotinate (or analogous precursors), where fluorine is displaced by chloride using reagents like AlCl₃ or PCl₅. Key intermediates include hydrolyzed carboxylic acid derivatives (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid), which are validated via LC-MS and NMR for purity ≥95% before further functionalization .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Waste must be segregated and treated as halogenated organic waste. Stability studies under light/heat are recommended to avoid decomposition into hazardous byproducts (e.g., HF release). Refer to SDS guidelines for spill management and emergency response .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery applications?
- The chloro group at position 2 is highly reactive in SNAr reactions, allowing substitution with amines, thiols, or alkoxides. Computational modeling (DFT) predicts activation barriers for competing reaction pathways, while HPLC monitors selectivity. For example, coupling with bicyclic aryl amines under Pd catalysis yields NaV1.8 inhibitors with >90% selectivity .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for derivatives of this compound?
- Discrepancies in peak splitting (e.g., trifluoromethyl signals in ¹⁹F NMR) may arise from solvent effects or impurities. Use deuterated DMSO or CDCl₃ for consistency, and cross-validate with high-resolution mass spectrometry (HR-MS). For IR, compare carbonyl stretches (C=O at ~1700 cm⁻¹) across batches to confirm ester integrity .
Q. How does the trifluoromethyl group impact the compound’s metabolic stability in biological assays?
- The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vitro. Validate via liver microsome assays: incubate with NADPH and monitor parent compound depletion via LC-MS/MS. Compare with non-fluorinated analogs to quantify metabolic resistance .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
